methyl 1-(4-ethoxyphenyl)-4-methoxy-5-oxo-3-(phenylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
METHYL 3-BENZOYL-1-(4-ETHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as benzoyl, ethoxyphenyl, methoxy, and trifluoromethyl phenyl groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-BENZOYL-1-(4-ETHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions One common approach is the condensation of a benzoyl-substituted pyrrole with an ethoxyphenyl derivative under acidic or basic conditionsThe trifluoromethyl phenyl group is usually introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-BENZOYL-1-(4-ETHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
METHYL 3-BENZOYL-1-(4-ETHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 3-BENZOYL-1-(4-ETHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-BENZOYL-1-(4-METHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE: Similar structure but lacks the ethoxy group.
METHYL 3-BENZOYL-1-(4-ETHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(METHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of substituents in METHYL 3-BENZOYL-1-(4-ETHOXYPHENYL)-4-METHOXY-5-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C29H25F3N2O6 |
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Molecular Weight |
554.5 g/mol |
IUPAC Name |
methyl 3-benzoyl-1-(4-ethoxyphenyl)-4-methoxy-5-oxo-2-[3-(trifluoromethyl)anilino]pyrrole-2-carboxylate |
InChI |
InChI=1S/C29H25F3N2O6/c1-4-40-22-15-13-21(14-16-22)34-26(36)25(38-2)23(24(35)18-9-6-5-7-10-18)28(34,27(37)39-3)33-20-12-8-11-19(17-20)29(30,31)32/h5-17,33H,4H2,1-3H3 |
InChI Key |
CWIHZFICQZFICC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=C(C2(C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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